Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of indene derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-amino-4-methoxy-2,3-dihydro-1H-indene with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst or under heat.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both an amino and a methoxy group, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a complex organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. This compound features a unique structure that includes an amino group, a methoxy group, and a carboxylate moiety, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Structural Characteristics
The structural arrangement of this compound is characterized by:
- Amino Group : Located at the 1-position, which can enhance hydrogen bonding and influence receptor interactions.
- Methoxy Group : Positioned at the 4-position, providing electron-donating properties that may affect the compound's reactivity and solubility.
- Carboxylate Group : At the 1-position, contributing to its acidity and potential interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising properties:
Antitumor Activity
Studies have indicated that compounds structurally related to this compound exhibit significant antitumor effects. For instance, derivatives of indane structures have been shown to inhibit cancer cell proliferation in various models. A recent study demonstrated that similar compounds can induce apoptosis in breast cancer cells through mitochondrial pathways .
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, suggesting potential use as antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Research indicates that compounds derived from indane structures may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | Structure | Moderate | Moderate | Significant |
Indinavir | Structure | High | Low | Low |
Donepezil | Structure | Moderate | Moderate | Moderate |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers explored the effects of various indane derivatives on human cancer cell lines. This compound showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .
Case Study 2: Antibacterial Screening
A screening of various derivatives against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
Properties
IUPAC Name |
methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2/h3-5H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRHDBRCAXDOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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